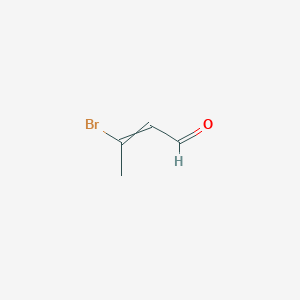![molecular formula C14H22N2 B13879929 1-[(2,4-Dimethylphenyl)methyl]-1,4-diazepane](/img/structure/B13879929.png)
1-[(2,4-Dimethylphenyl)methyl]-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,4-Dimethylphenyl)methyl]-1,4-diazepane is an organic compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a 2,4-dimethylphenyl group attached to the diazepane ring, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Dimethylphenyl)methyl]-1,4-diazepane typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,4-dimethylbenzyl chloride with 1,4-diazepane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions: 1-[(2,4-Dimethylphenyl)methyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the dimethylphenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced diazepane derivatives.
Substitution: Various substituted diazepane derivatives.
科学的研究の応用
1-[(2,4-Dimethylphenyl)methyl]-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[(2,4-Dimethylphenyl)methyl]-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
1-[(2,4-Dimethylphenyl)methyl]-piperazine: Another diazepane derivative with similar structural features.
1-[(2,4-Dimethylphenyl)methyl]-1,4-diazepane-2,5-dione: A related compound with a dione functional group.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the 2,4-dimethylphenyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
特性
分子式 |
C14H22N2 |
|---|---|
分子量 |
218.34 g/mol |
IUPAC名 |
1-[(2,4-dimethylphenyl)methyl]-1,4-diazepane |
InChI |
InChI=1S/C14H22N2/c1-12-4-5-14(13(2)10-12)11-16-8-3-6-15-7-9-16/h4-5,10,15H,3,6-9,11H2,1-2H3 |
InChIキー |
XGHXUVCZBYXXFE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)CN2CCCNCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2,3-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B13879847.png)
![2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine](/img/structure/B13879850.png)
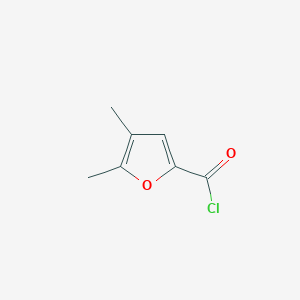
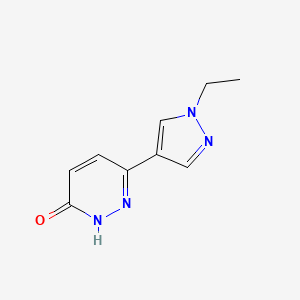
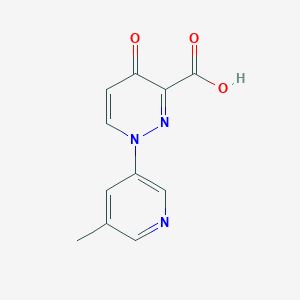
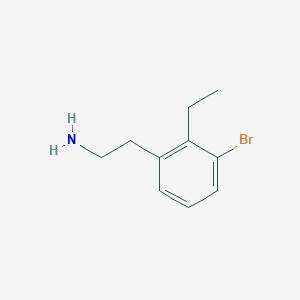
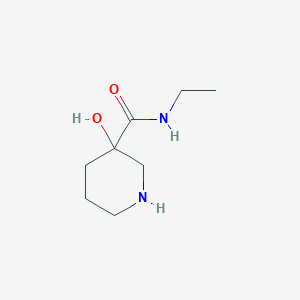

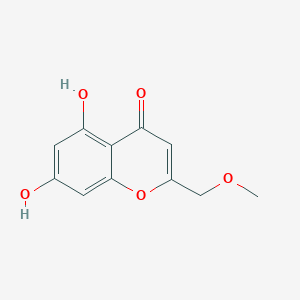
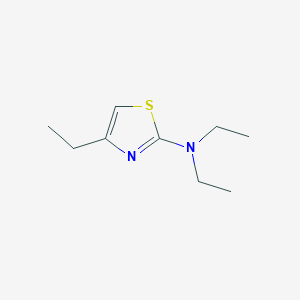
![N-[4-(methoxymethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13879912.png)
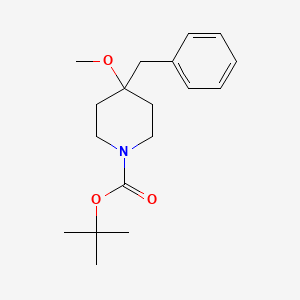
![2-Bromo-1-[3-(4-methylpiperazin-1-yl)phenyl]ethanone](/img/structure/B13879926.png)
